



Application Notes: Monitoring GPR88 Activation with BI-9508 using a BRET Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are significant targets for drug discovery. GPR88 is an orphan GPCR predominantly expressed in the brain, particularly in the striatum, and is implicated in various neurological and psychiatric disorders.[1] The lack of a known endogenous ligand has made the development of pharmacological tools to study GPR88 function a key research focus. **BI-9508** is a potent and selective agonist for GPR88 that can cross the blood-brain barrier, making it a valuable tool for investigating the receptor's role in the central nervous system.[2][3][4][5][6][7]

This application note provides a detailed protocol for a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the activation of GPR88 by **BI-9508** in living cells. BRET is a powerful technique for studying protein-protein interactions, such as the conformational changes that occur within a heterotrimeric G protein upon GPCR activation.[8][9][10] Specifically, this protocol describes a G protein activation BRET assay that measures the interaction between $G\alpha$ and $G\beta\gamma$ subunits.[2][11]

GPR88 Signaling Pathway

GPR88 is known to couple to the Gi/o family of G proteins.[1][12] Upon activation by an agonist like **BI-9508**, GPR88 promotes the exchange of GDP for GTP on the $G\alpha$ subunit of the



Methodological & Application

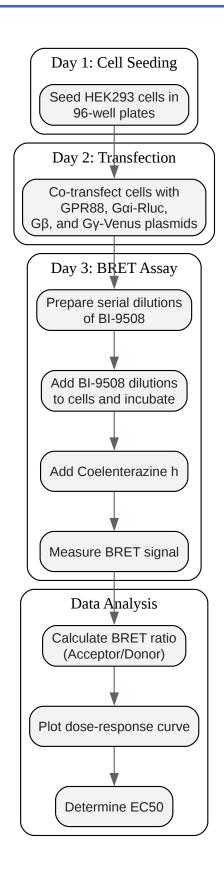
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heterotrimeric G protein. This leads to the dissociation of the G α i-GTP from the G β y dimer. The activated G α i-GTP then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][12] The BRET assay described herein directly measures the conformational change in the G protein heterotrimer, a proximal event to receptor activation.









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